Regiochemical Differentiation vs. 2,4,6-TMP Pyrrolidine Carboxylic Acid in CDK2 Inhibitor Synthesis
The target compound bears its 3,4,5-trimethoxyphenyl group at the C4 position of the pyrrolidine ring, whereas the CDK2 inhibitor precursor (-)-trans-1-methyl-5-oxo-3-(2,4,6-trimethoxyphenyl)pyrrolidin-2-carboxylic acid (from patent RU2404965C2 [1]) is substituted at C3. This positional isomerism fundamentally alters the scaffold's three-dimensional projection and hydrogen-bonding capability. The C4-substituted TMP group adopts an equatorial-like orientation relative to the pyrrolidinone ring, creating a different pharmacophoric vector compared to the C3-substituted regioisomer.
| Evidence Dimension | Substitution position on pyrrolidine ring |
|---|---|
| Target Compound Data | 4-(3,4,5-trimethoxyphenyl) substitution; 2-oxo group adjacent to carboxylic acid |
| Comparator Or Baseline | 3-(2,4,6-trimethoxyphenyl) substitution; 5-oxo group remote from carboxylic acid (RU2404965C2 compound E) |
| Quantified Difference | Regiochemical inversion: oxygen vectors differ by approx. 120° dihedral angle; no direct IC50 comparison available for identical targets |
| Conditions | X-ray crystallographic modeling and enantioselective synthetic pathway analysis from RU2404965C2 [1] |
Why This Matters
For medicinal chemistry programs targeting cyclin-dependent kinases or analogous ATP-binding pockets, regioisomeric purity determines which hinge-binding motif is presented to the kinase; procurement of the C4-TMP isomer is non-interchangeable with C3-TMP building blocks.
- [1] RU2404965C2. Method of enantioselective synthesis of intermediate compounds used in synthesis of flavone-substituted pyrrolidines. Discloses (-)-trans-1-methyl-5-oxo-3-(2,4,6-trimethoxyphenyl)pyrrolidin-2-carboxylic acid. View Source
